molecular formula C12H13N3O2S2 B2644300 (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797559-81-9

(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2644300
CAS RN: 1797559-81-9
M. Wt: 295.38
InChI Key: WBXFAIVDPXBUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as MTT, is a yellow dye that is widely used in scientific research. MTT is a tetrazolium salt that is used to determine cell viability and proliferation in a variety of cell types. The aim of

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research by Mistry and Desai (2006) focused on the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, which were evaluated for their antibacterial and antifungal activities. This study underscores the compound's relevance in the development of pharmacologically active agents (K. Mistry & K. R. Desai, 2006).

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. The study highlights the compound's utility in creating new therapeutic agents against microbial infections and cancer (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Antibacterial Screening of Novel Thiazolyl Pyrazole and Benzoxazole

Landage, Thube, and Karale (2019) conducted a study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole, indicating the compound's significance in the search for new antibacterial agents (V. P. Landage, D. R. Thube, & B. Karale, 2019).

Antipsychotic Activity of Novel Azo Dye/Schiff Base/Chalcone Derivatives

Gopi, Sastry, and Dhanaraju (2017) explored the antipsychotic activity of novel Azo dye/Schiff base/Chalcone derivatives, contributing to the development of new antipsychotic medications (C. Gopi, V. G. Sastry, & M. Dhanaraju, 2017).

Inhibition of Monoamine Oxidases

Abbas et al. (2017) synthesized new chemical entities for the inhibition of monoamine oxidases, targeting neurodegenerative disorders like Parkinson's disease. This research offers insights into the design of therapeutic agents for treating such conditions (N. Abbas et al., 2017).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-7-10(19-8(2)14-7)11(16)15-5-9(6-15)17-12-13-3-4-18-12/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFAIVDPXBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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